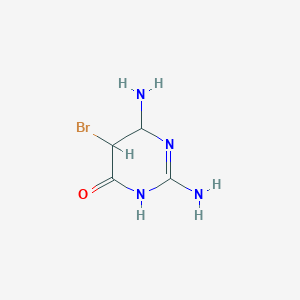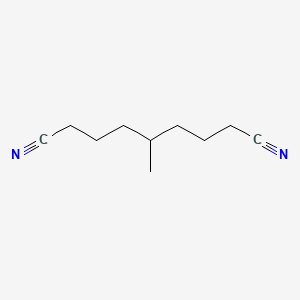
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an indenone core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The compound also features a pyrrolidinylidene group, which is a five-membered nitrogen-containing ring. The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond.
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves several steps, typically starting with the preparation of the indenone core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pyrrolidinylidene group is usually accomplished through a condensation reaction with a suitable pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- can be compared with other similar compounds, such as:
Indenones: Compounds with a similar indenone core but different substituents.
Pyrrolidinylidene derivatives: Compounds with a similar pyrrolidinylidene group but different core structures. The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- lies in its specific combination of the indenone core and pyrrolidinylidene group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91115-31-0 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H15NO/c1-15-8-4-7-13(15)12-9-10-5-2-3-6-11(10)14(12)16/h2-3,5-6H,4,7-9H2,1H3 |
InChI-Schlüssel |
NJXJTBFFMJXDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=C2CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)



![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)

silanol](/img/structure/B14373629.png)


